molecular formula C20H25NO B020880 3-(Diphenylmethoxy)-1-propylpyrrolidine CAS No. 102239-19-0

3-(Diphenylmethoxy)-1-propylpyrrolidine

Cat. No.: B020880
CAS No.: 102239-19-0
M. Wt: 295.4 g/mol
InChI Key: AMFUILNWFICSTI-UHFFFAOYSA-N
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Description

3-(Diphenylmethoxy)-1-propylpyrrolidine is a pyrrolidine derivative featuring a diphenylmethoxy substituent at the 3-position and a propyl chain at the 1-position.

Properties

CAS No.

102239-19-0

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-benzhydryloxy-1-propylpyrrolidine

InChI

InChI=1S/C20H25NO/c1-2-14-21-15-13-19(16-21)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3

InChI Key

AMFUILNWFICSTI-UHFFFAOYSA-N

SMILES

CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

3-benzhydryloxy-1-propyl-pyrrolidine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituents (Position 3/4) Physical State Yield Key Functional Groups Applications/Notes
3-(Diphenylmethoxy)-1-propylpyrrolidine Pyrrolidine Diphenylmethoxy (3) N/A N/A Ether, propyl Hypothetical CNS modulation
3-(Furan-3-yl)-1-propylpyrrolidine Pyrrolidine Furan-3-yl (3) Brown oil 11% Aromatic furan Synthetic intermediate
3-(4-Chlorophenyl)-1-propylpyrrolidine Pyrrolidine 4-Chlorophenyl (3) Brown oil 68% Electron-withdrawing Cl Dopamine transporter studies
HQL-79 Piperidine Diphenylmethoxy (4) Solid N/A Tetrazole, propyl Anti-inflammatory research
UK 78282 Hydrochloride Piperidine Methoxyphenylpropyl (1) Hydrochloride N/A Methoxy, diphenylmethoxy IBS therapy development

Key Research Findings

  • Synthetic Accessibility : Pyrrolidine derivatives (e.g., 3-(4-chlorophenyl)-1-propylpyrrolidine) are synthesized via palladium-catalyzed hydroarylation, achieving moderate-to-high yields (11–68%) . The diphenylmethoxy group in the target compound may require optimized conditions due to steric hindrance.
  • Pharmacological Relevance : Piperidine analogs like HQL-79 and UK 78282 demonstrate the importance of substituent choice (e.g., tetrazole for solubility, methoxy for receptor targeting) . For pyrrolidines, chlorine or aromatic substituents may enhance dopamine transporter affinity, as seen in cocaine analogs .
  • Physicochemical Properties : Diphenylmethoxy groups increase lipophilicity (logP), favoring blood-brain barrier penetration, while polar groups like tetrazole improve aqueous solubility .

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